

Rofecoxib-d5 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025



Rofecoxib-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Rofecoxib-d5**, a deuterated analog of the selective COX-2 inhibitor, Rofecoxib. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for pharmacokinetic and metabolic studies. It details typical product specifications, analytical methodologies for quality control, and the relevant biological pathways.

Supplier Information and Certificate of Analysis

Rofecoxib-d5 is available from several reputable suppliers catering to the research and pharmaceutical industries. Commonly cited suppliers include Cayman Chemical, Clearsynth, and Toronto Research Chemicals. While a specific Certificate of Analysis (CoA) can vary by lot and supplier, the following table summarizes the typical quantitative data provided for **Rofecoxib-d5**.

Table 1: Representative Certificate of Analysis for Rofecoxib-d5



Parameter	Specification	Method
Identity		
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C17H9D5O4S	Mass Spectrometry
Molecular Weight	319.42 g/mol	Mass Spectrometry
Purity		
Chemical Purity	≥98%	HPLC
Isotopic Enrichment	≥99 atom % D	Mass Spectrometry / NMR
Physical Properties		
Melting Point	Not determined	N/A
Solubility	Soluble in DMSO and Methanol	Visual Inspection
Residual Solvents		
Methanol	≤3000 ppm	GC-HS
Acetone	≤5000 ppm	GC-HS
Storage		
Recommended Storage	-20°C	N/A

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular lot from a specific supplier. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols

The quality control and analysis of **Rofecoxib-d5** involve several key analytical techniques. The following sections detail the typical experimental protocols for these methods.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of **Rofecoxib-d5** by separating it from any non-deuterated Rofecoxib and other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: A stock solution of **Rofecoxib-d5** is prepared in methanol or DMSO at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable concentration for analysis.
- Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
 The peak area of Rofecoxib-d5 is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Purpose: To confirm the molecular weight of **Rofecoxib-d5** and determine its isotopic enrichment.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).
- Sample Infusion: The sample solution is directly infused into the mass spectrometer.



- Data Acquisition: Mass spectra are acquired in the positive or negative ion mode, depending on the instrument and method, over a relevant mass range.
- Analysis: The mass spectrum will show a cluster of peaks corresponding to the different
 isotopologues of Rofecoxib-d5. The relative intensities of these peaks are used to calculate
 the isotopic enrichment, which is the percentage of molecules that contain the desired
 number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Rofecoxib-d5** and the position of the deuterium labels.

Methodology:

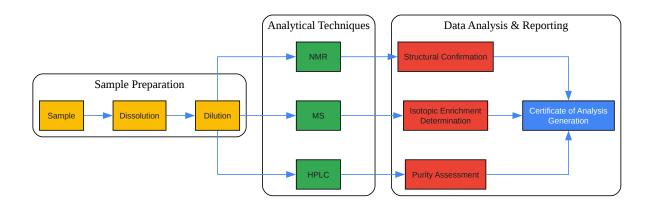
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d6 or Chloroform-d.
- Sample Preparation: A small amount of the Rofecoxib-d5 sample is dissolved in the deuterated solvent.
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
- Analysis: The ¹H NMR spectrum is analyzed to confirm the absence of signals at the
 positions where deuterium has been incorporated. The ¹³C NMR spectrum is used to confirm
 the overall carbon skeleton of the molecule.

Visualizations

Rofecoxib-d5 Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of a **Rofecoxib-d5** sample.





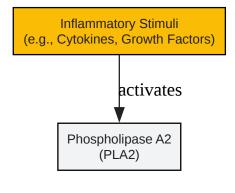
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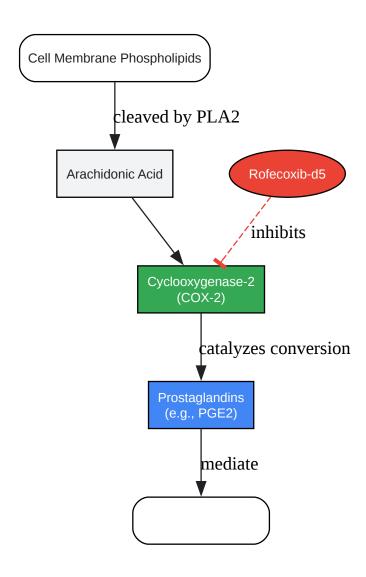
Caption: Workflow for the analysis of Rofecoxib-d5.

Rofecoxib Mechanism of Action: COX-2 Inhibition Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates the simplified signaling pathway affected by Rofecoxib.







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Caption: Rofecoxib's inhibition of the COX-2 pathway.

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